

# Application Notes and Protocols for Utilizing CAL-130 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | CAL-130 Hydrochloride |           |
| Cat. No.:            | B1139508              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CAL-130 is a potent and selective dual inhibitor of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The isoform-selective nature of CAL-130 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-PI3K inhibitors.

These application notes provide detailed protocols for utilizing CAL-130 in both biochemical and cellular kinase assays to assess its inhibitory activity and effects on downstream signaling.

#### **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of CAL-130 and Other PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-130 against the four Class I PI3K isoforms. For comparison, IC50 values for other representative PI3K inhibitors are also included.



| Inhibitor                | p110α (nM) | p110β (nM) | p110δ (nM) | p110y (nM)          | Isoform<br>Selectivity |
|--------------------------|------------|------------|------------|---------------------|------------------------|
| CAL-130                  | 115[1]     | 56[1]      | 1.3[1]     | 6.1[ <del>1</del> ] | δ/γ selective          |
| Idelalisib<br>(CAL-101)  | >1000      | >1000      | 15         | 110                 | δ selective[2]         |
| IPI-145<br>(Duvelisib)   | 1700       | 920        | 3          | 27                  | δ/γ<br>selective[3]    |
| BKM120<br>(Buparlisib)   | 52         | 166        | 116        | 262                 | Pan-Class I            |
| GDC-0941<br>(Pictilisib) | 3          | 33         | 3          | 75                  | α/δ<br>selective[3]    |

## **Experimental Protocols**

## Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to determine the IC50 value of CAL-130 against PI3K $\delta$  and PI3K $\gamma$ . The ADP-Glo<sup>TM</sup> Kinase Assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.[4][5][6]

#### Materials:

- Recombinant human PI3Kδ and PI3Kγ enzymes
- Lipid substrate (e.g., PIP2)
- ATP
- CAL-130
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA)



- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Reagent Preparation:
  - Prepare a serial dilution of CAL-130 in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.
  - Prepare the PI3K enzyme and lipid substrate in kinase buffer at 2x the final desired concentration.
  - Prepare ATP in kinase buffer at 2x the final desired concentration.
- · Kinase Reaction:
  - Add 5 μL of the diluted CAL-130 or vehicle control (DMSO) to the wells of the plate.
  - Add 10 μL of the 2x enzyme/substrate mix to each well.
  - Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
  - Initiate the kinase reaction by adding 10 μL of the 2x ATP solution to each well.
  - Incubate for 60 minutes at room temperature.
- ADP Detection:
  - Add 25 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
  - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate for 30-60 minutes at room temperature.
- Data Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Calculate the percentage of inhibition for each CAL-130 concentration relative to the vehicle control.
  - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## Cellular Assay: Western Blot Analysis of p-Akt

This protocol describes how to assess the inhibitory effect of CAL-130 on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.

#### Materials:

- Cancer cell line with known PI3K pathway activity (e.g., a cell line with a PTEN mutation or PIK3CA mutation)
- Cell culture medium and supplements
- CAL-130
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody against a loading control (e.g., GAPDH or β-actin)



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for Western blots

#### Procedure:

- Cell Culture and Treatment:
  - Culture the chosen cell line to 70-80% confluency.
  - Treat the cells with a serial dilution of CAL-130 or vehicle control (DMSO) for a specified time (e.g., 2 hours).
- Protein Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
  - Collect the cell lysates and centrifuge to pellet cell debris.
  - Transfer the supernatant to a new tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
  - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
  - Transfer the separated proteins to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities for p-Akt, total Akt, and the loading control.
  - Normalize the p-Akt signal to the total Akt and loading control signals.
  - Compare the levels of p-Akt in CAL-130-treated cells to the vehicle-treated control to determine the inhibitory effect.

## **Mandatory Visualizations**













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing CAL-130 in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139508#using-cal-130-in-a-kinase-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com